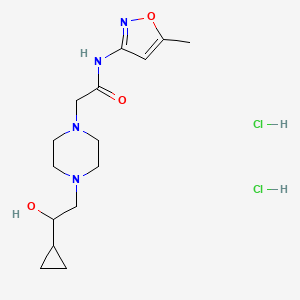![molecular formula C18H14ClN5OS B2605337 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide CAS No. 1359031-20-1](/img/structure/B2605337.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-a]quinoxaline derivatives have been identified as potent inhibitors of the PCAF bromodomain . They have been designed and synthesized for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of these compounds involves the modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline while maintaining other essential structural fragments for effective binding .Molecular Structure Analysis
Molecular docking studies were performed to investigate the binding modes of these compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .Applications De Recherche Scientifique
Anticonvulsant Agents
Research indicates that derivatives of the [1,2,4]Triazolo[4,3-a]quinoxaline, including 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide, serve as precursors for synthesizing novel quinoxaline derivatives with anticonvulsant properties. These compounds have shown promising results in anticonvulsant evaluation carried out using metrazol-induced convulsions models, with two synthesized compounds displaying significant anticonvulsant activities (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).
Antiallergic Agents
Another study explored the synthesis of 1,2,4-Triazolo[4,3-a]quinoxaline-1,4-diones as antiallergic agents, showing effectiveness in inhibiting antigen-induced release of histamine from rat peritoneal mast cells and rat passive cutaneous anaphylaxis tests. This class of compounds exhibited good antiallergic activity, with one compound being notably more potent than disodium cromoglycate in the RMC assay (Loev et al., 1985).
Antidepressant Agents
4-Amino[1,2,4]triazolo[4,3-a]quinoxalines have been prepared and tested for their potential as rapid-acting antidepressant agents. Many compounds from this class reduced immobility in Porsolt's behavioral despair model in rats upon acute administration, indicating their therapeutic potential as novel and rapid-acting antidepressant agents. Furthermore, these compounds displayed significant binding to adenosine A1 and A2 receptors, suggesting a mechanism of action that may involve adenosine receptor antagonism (Sarges et al., 1990).
Positive Inotropic Activity
Research into N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives has demonstrated positive inotropic activity by measuring left atrium stroke volume on isolated rabbit heart preparations. Several compounds showed favorable activity compared to the standard drug, milrinone, indicating potential applications in treating heart conditions (Zhang, Cui, Hong, Quan, & Piao, 2008).
Antimicrobial Agents
Derivatives of the 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalin-4-amines have been synthesized and tested for their antimicrobial properties. This research demonstrated significant potency and selectivity at adenosine receptors, with some compounds showing potential as antimicrobial agents due to their structure-activity relationships (Catarzi et al., 2005).
Mécanisme D'action
Target of Action
The primary target of the compound 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chlorobenzyl)acetamide is DNA . This compound is known to intercalate DNA, a process where the compound inserts itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
This compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the compound between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can inhibit the replication and transcription processes of the DNA, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The interaction of this compound with DNA affects the biochemical pathways involved in DNA replication and transcription . By intercalating into the DNA helix, the compound disrupts these processes, leading to the inhibition of cancer cell proliferation . The downstream effects of this disruption can include cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet profiles have been created for this compound . These profiles can provide valuable insights into the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA structure and function, inhibition of DNA replication and transcription, and the potential induction of cell cycle arrest and apoptosis . These effects contribute to the compound’s anti-proliferative activity against cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c19-13-7-5-12(6-8-13)9-20-16(25)10-26-18-17-23-21-11-24(17)15-4-2-1-3-14(15)22-18/h1-8,11H,9-10H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQQATCGSYDOES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=CN23)SCC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2605255.png)
![N-(4-chlorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2605256.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2605258.png)
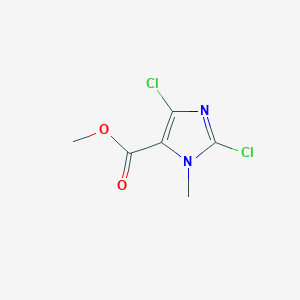
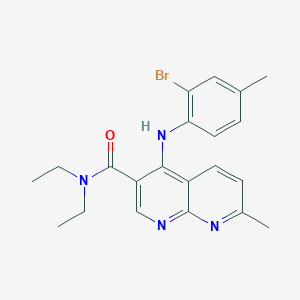
![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)
![6-ethyl 3-methyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2605266.png)

![1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2605270.png)
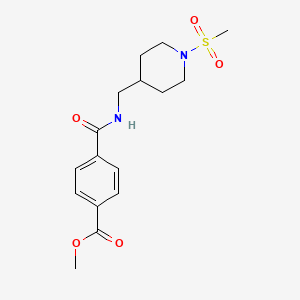
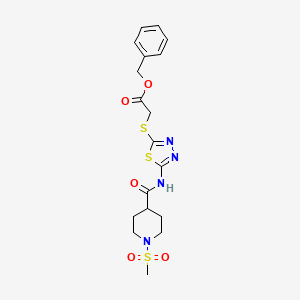
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)

